molecular formula C9H16FN3O B11743580 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

Cat. No.: B11743580
M. Wt: 201.24 g/mol
InChI Key: JKCOCCSIECSYOM-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a fluorine atom and an ethyl group attached to the pyrazole ring, along with a methoxyethylamine side chain. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the methoxyethylamine side chain: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethylamine side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxyethylamine side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-pyrazole: Lacks the methoxyethylamine side chain.

    1-ethyl-1H-pyrazole: Lacks both the fluorine atom and the methoxyethylamine side chain.

    5-fluoro-1H-pyrazole: Lacks the ethyl group and the methoxyethylamine side chain.

Uniqueness

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is unique due to the combination of its fluorine atom, ethyl group, and methoxyethylamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C9H16FN3O

Molecular Weight

201.24 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C9H16FN3O/c1-3-13-9(10)8(7-12-13)6-11-4-5-14-2/h7,11H,3-6H2,1-2H3

InChI Key

JKCOCCSIECSYOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCOC)F

Origin of Product

United States

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